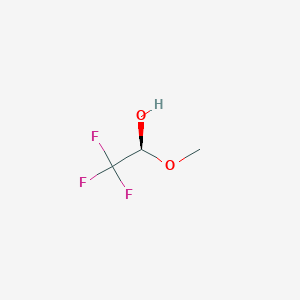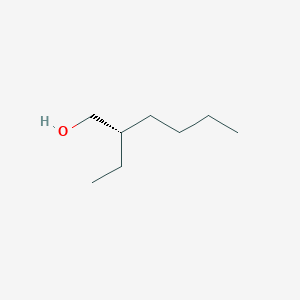
(2S)-2-ethylhexan-1-ol
Overview
Description
(2S)-2-ethylhexan-1-ol is a useful research compound. Its molecular formula is C8H18O and its molecular weight is 130.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S)-2-ethylhexan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-ethylhexan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Application in Environmental Analysis
2-Ethylhexan-1-ol (2-EHN) is primarily used in the production of ground calcium carbonate (GCC) to remove impurities. It is analyzed in environmental surface water, particularly near GCC quarries. A study by Oh (2017) developed a method for accurately quantifying 2-EHN in water using gas chromatography-mass spectrometry (GC-MS), providing insight into its environmental impact.
Biocatalysis and Organic Synthesis
2-Ethylhexan-1-ol has been a subject of interest in the field of biocatalysis. A study by Baczko and Larpent (2000) explored the lipase-catalyzed transesterification of primary alcohols, including 2-ethylhexan-1-ol, providing a method to produce its enantiomers with high yields and enantiomeric excess. This has implications for the synthesis of complex organic compounds.
Biomedical and Pharmaceutical Research
In biomedical research, 2-Ethylhexan-1-ol has been investigated for its potential effects on biological systems. For instance, Huang, Zhang, and Gong (2005) studied the use of baker’s yeast in the asymmetric bioreduction of 2-ethylhex-2-enal, leading to the production of (S)-2-ethylhexan-1-ol with excellent enantioselectivity. This study contributes to the understanding of enzymatic processes in pharmaceutical synthesis.
Material Science and Catalysis
In the field of material science, 2-Ethylhexan-1-ol is involved in the catalytic processes. Zhao et al. (2018) investigated its role in the hydrogenation of 2-ethyl-2-hexenal, a key step in the production of certain plasticizers. This research provides insights into more efficient and less energy-intensive industrial processes.
Environmental and Health Impact Studies
2-Ethylhexan-1-ol has also been studied for its impact on health and the environment. Wakayama et al. (2019) conducted a comprehensive review of 2-ethyl-1-hexanol as an indoor air pollutant, assessing its toxicity and clinical effects, which is crucial for understanding its impact on human health in indoor environments.
Analytical Chemistry Applications
In analytical chemistry, Moriyoshi, Sakamoto, and Uosaki (1989) studied the liquid-liquid equilibria involving 2-ethylhexan-1-ol, providing essential data for separation processes. This research is vital for designing efficient separation and purification systems in chemical industries.
properties
IUPAC Name |
(2S)-2-ethylhexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-3-5-6-8(4-2)7-9/h8-9H,3-7H2,1-2H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWUKEYIRIRTPP-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](CC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-ethylhexan-1-ol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

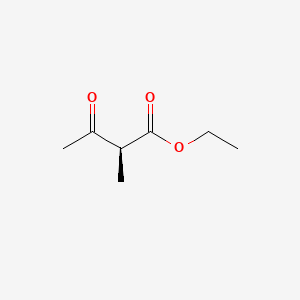
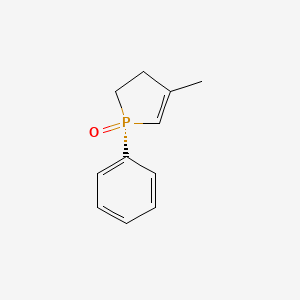
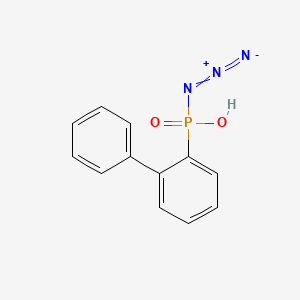
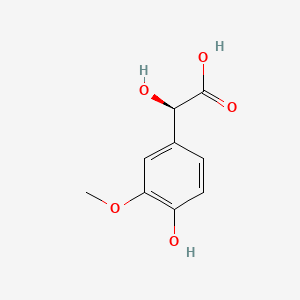
![2-[(2S)-butan-2-yl]-1,3-thiazole](/img/structure/B8253580.png)
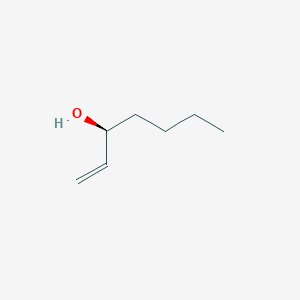
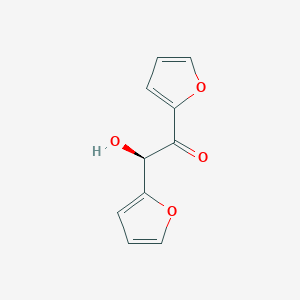
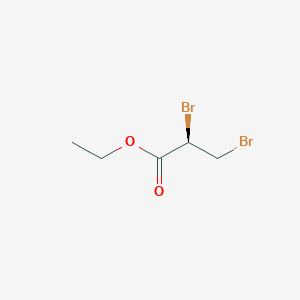

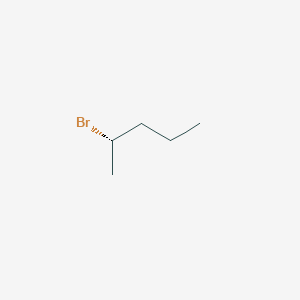
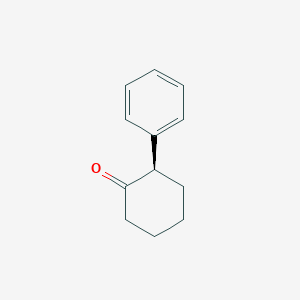
![(3S)-3-[(E)-non-1-enyl]oxolane-2,5-dione](/img/structure/B8253625.png)
![[3-[(2,5-Dioxopyrrolizino)oxycarbonyl]-2,2,5,5-tetramethyl-3-pyrroline-1-yloxy]radical](/img/structure/B8253626.png)
